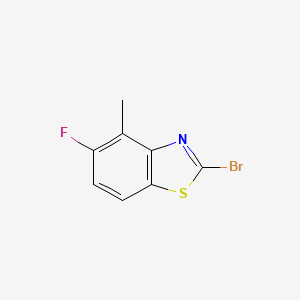2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole
CAS No.: 1188139-00-5
Cat. No.: VC5859070
Molecular Formula: C8H5BrFNS
Molecular Weight: 246.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1188139-00-5 |
|---|---|
| Molecular Formula | C8H5BrFNS |
| Molecular Weight | 246.1 |
| IUPAC Name | 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)11-8(9)12-6/h2-3H,1H3 |
| Standard InChI Key | PTEPNZCNUBCBQG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(S2)Br)F |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole integrates a benzothiazole core with halogen and alkyl substituents, conferring distinct electronic and steric properties. Key structural and predicted physicochemical parameters are summarized below:
Table 1: Structural and Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₅BrFNS |
| Molecular Weight | 245.16 g/mol |
| SMILES Notation | CC1=C(C=CC2=C1N=C(S2)Br)F |
| InChI Key | PTEPNZCNUBCBQG-UHFFFAOYSA-N |
| Predicted Collision Cross Section (Ų) | 135.8 ([M+H]⁺), 140.5 ([M+Na]⁺), 136.0 ([M-H]⁻) |
| Solubility | Likely low aqueous solubility; soluble in organic solvents (e.g., DMSO, methanol) |
The presence of bromine and fluorine atoms enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions. The methyl group at position 4 introduces steric hindrance, potentially influencing regioselectivity in subsequent derivatization .
Synthetic Methodologies
While no direct synthesis protocol for 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole is documented in the literature, plausible routes can be extrapolated from related benzothiazole and halogenated aromatic syntheses:
Bromination of Preformed Benzothiazoles
A common strategy involves brominating a pre-synthesized benzothiazole scaffold. For example, 5-fluoro-4-methyl-1,3-benzothiazole could undergo electrophilic bromination using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). This method mirrors the bromination of 5-(2′-bromophenoxy)benzothiazole reported in the synthesis of 2-bromo-5-fluorobenzoic acid derivatives .
Sequential Functionalization via Diazotization
The patent CN102951996A describes a diazotization-bromination approach for synthesizing 2-bromo-5-fluorobenzotrifluoride . Adapting this methodology:
-
Nitration: Introduce a nitro group to 5-fluoro-4-methylbenzothiazole using HNO₃/H₂SO₄.
-
Reduction: Catalytically hydrogenate the nitro group to an amine.
-
Diazotization and Bromination: Treat the amine with NaNO₂/HBr to form a diazonium salt, followed by bromination with CuBr.
This three-step sequence could yield the target compound with an estimated purity >98% and a yield of ~76%, analogous to the reported protocol .
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate benzothiazole formation via cyclocondensation of 2-aminothiophenols with carbonyl compounds . Applying this technique to a fluorinated and methylated precursor may enhance reaction efficiency.
Future Research Directions
-
Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
-
Structural Modification: Explore substituent effects on bioactivity and physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume